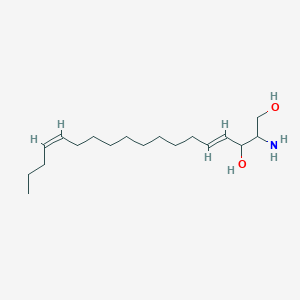

(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol

Übersicht

Beschreibung

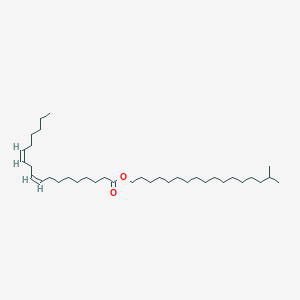

“(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is also known as 4E,14Z-Sphingadiene . It is a unique sphingoid base containing a C18 chain, with a trans double bond at C-4 and a cis double bond between C14 and C15 . It is found in the plasma, lymph, brain, kidney, and lungs of humans and mice .

Synthesis Analysis

The dienic long-chain base of human plasma sphingomyelins has been identified as d-erythro-1,3-dihydroxy-2-amino-4-trans-14-cis-octadecadiene . A similar sphingosine has also been detected in plasma sphingomyelins of rat, rabbit, and cat .Molecular Structure Analysis

The molecular formula of “(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is C18H35NO2 . The average mass is 297.476 Da and the monoisotopic mass is 297.266785 Da .Physical And Chemical Properties Analysis

The density of “(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol” is approximately 1.0±0.1 g/cm3 . The boiling point is 445.7±45.0 °C at 760 mmHg . The vapor pressure is 0.0±2.4 mmHg at 25°C . The enthalpy of vaporization is 81.2±6.0 kJ/mol . The flash point is 223.4±28.7 °C . The index of refraction is 1.501 .Wissenschaftliche Forschungsanwendungen

Biotechnological Production

Sphingolipids, including sphingadienine, are essential components of biological membranes and play numerous vital functions in living cells . They are major constituents of the outermost layer of human epidermis, which acts as a permeability barrier of the skin . The yeast Wickerhamomyces ciferrii has been found to be a natural producer of acetylated sphingoid bases, providing a promising alternative for their biotechnological synthesis .

Antibacterial and Antifungal Agents

Sphingadienine has a high potential to be used in a wide variety of application fields such as antibacterial and antifungal agents . This is due to their unique structure and properties.

Active Pharmaceutical Ingredients

Sphingadienine can be used as active pharmaceutical ingredients of therapeutics . Their unique structure and properties make them suitable for various therapeutic applications.

Cosmeceutical or Nutraceutical Formulations

Sphingadienine can be used as active ingredients in cosmeceutical or nutraceutical formulations . They can contribute to the effectiveness of these products.

Ceramide Production in Skin

Sphingadienine, specifically 4,8-Sphingadienine, has been found to activate ceramide production in the skin . This can improve transepidermal water loss (TEWL) from the skin .

Upregulation of Genes Related to De Novo Ceramide Synthesis

Sphingadienine, specifically 4,8-Sphingadienine and 4-hydroxy-8-sphingenine, has been found to upregulate genes related to de novo ceramide synthesis . This can lead to increased ceramide production .

Activation of Peroxisome Proliferator-Activated Receptor (PPAR)

Sphingadienine, specifically 4,8-Sphingadienine and 4-hydroxy-8-sphingenine, has been found to facilitate the expression of PPARβ/δ and PPARγ . They also demonstrated ligand activity for PPARγ .

Promotion of Keratinocyte Differentiation

Sphingadienine, specifically 4,8-Sphingadienine and 4-hydroxy-8-sphingenine, has been found to promote the differentiation of keratinocytes . This can contribute to the health and function of the skin .

Wirkmechanismus

Target of Action

Sphingadienine primarily targets the Sphingosine-1-Phosphate (S1P) signaling pathway . S1P is a bioactive lipid metabolite that exerts its actions by engaging 5 G-protein-coupled receptors (S1PR1-S1PR5). These receptors are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking .

Mode of Action

Sphingadienine interacts with its targets by blocking Akt translocation from the cytosol to the membrane . This inhibits protein translation and promotes apoptosis and autophagy . It also phosphorylates the Δ4-unsaturated long-chain sphingoid bases sphingosine (Sph) and 4,8-sphingadienine .

Biochemical Pathways

Sphingadienine is involved in the biosynthesis of sphingoid bases, which takes place at the membrane of the endoplasmic reticulum . This process is highly conserved among fungal, plant, and animal kingdoms . The metabolism of complex sphingolipids can be very specific for individual organisms .

Result of Action

The action of sphingadienine results in increased ceramide production . It activates genes related to de novo ceramide synthesis and increases ceramide production . This suggests that the effect of dietary glucosylceramides on the skin is mediated by sphingadienine .

Action Environment

The action, efficacy, and stability of sphingadienine can be influenced by various environmental factors. For instance, the biosynthesis of sphingoid bases, including sphingadienine, occurs at the membrane of the endoplasmic reticulum . Therefore, factors that affect the integrity and function of the endoplasmic reticulum could potentially influence the action of sphingadienine.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDXKYNWAKMLKK-YQMRQDNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCCCCCCC/C=C/C(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol | |

CAS RN |

25696-03-1 | |

| Record name | Sphingadienine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025696031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

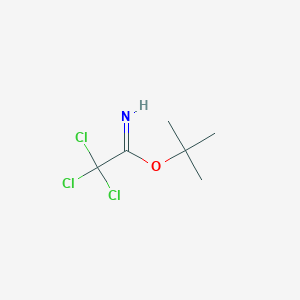

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

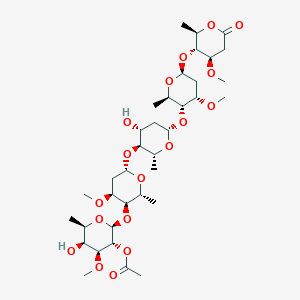

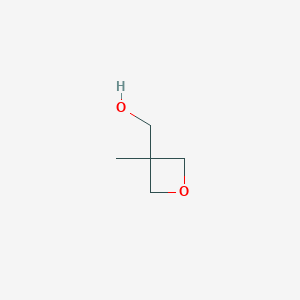

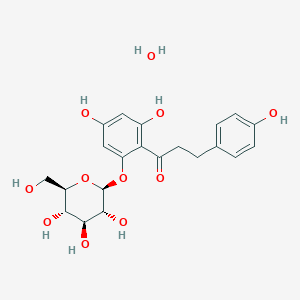

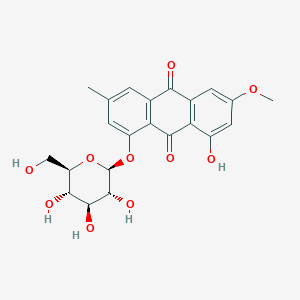

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.